N-(3,4-dimethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
N-(3,4-dimethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a hybrid heterocyclic compound featuring an indole core fused with a 1,3,4-oxadiazole ring and an acetamide linker to a 3,4-dimethoxyphenyl group. Its structure combines pharmacophoric elements associated with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-4-7-22-25-26-23(31-22)18-12-15-8-5-6-9-17(15)27(18)14-21(28)24-16-10-11-19(29-2)20(13-16)30-3/h5-6,8-13H,4,7,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOGFJXMVRCJKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
1. Anticancer Activity
Research indicates that compounds with indole and oxadiazole structures often demonstrate anticancer properties. The ability of N-(3,4-dimethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide to inhibit cancer cell proliferation has been documented in various studies. For instance, its mechanism may involve the modulation of signaling pathways related to apoptosis and cell cycle regulation.
2. Antimicrobial Properties
The presence of the oxadiazole ring is associated with antimicrobial activity. Studies have shown that derivatives of oxadiazoles can exhibit significant activity against a variety of bacterial strains. This compound could potentially serve as a lead structure for developing new antimicrobial agents.
3. Neuroprotective Effects
Emerging research suggests that compounds similar to this one may possess neuroprotective properties. They could be beneficial in treating neurological disorders by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Case Studies
Several studies have investigated the applications of compounds similar to this compound:
Case Study 1: Anticancer Mechanism Exploration
A study published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of indole derivatives. It found that these compounds could induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins .
Case Study 2: Antimicrobial Activity Evaluation
Research conducted by researchers at Kanazawa University focused on the synthesis and evaluation of oxadiazole derivatives against various pathogens. The results indicated that specific modifications to the oxadiazole structure enhanced antibacterial efficacy .
Case Study 3: Neuroprotective Potential Assessment
A recent study highlighted the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggested that these compounds could reduce neuronal cell death induced by oxidative stress .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Indole-Oxadiazole-Acetamide Derivatives
- Compound 8g (N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide): Structural Differences: Replaces the 3,4-dimethoxyphenyl group with a 4-methylphenyl and introduces a sulfanyl bridge between the oxadiazole and acetamide. Functional Impact: The sulfanyl group may reduce metabolic stability compared to the direct acetamide linkage in the target compound.
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamide (2a–i series) :
- Structural Differences : Features a thiazol/benzothiazol substituent on the acetamide instead of the dimethoxyphenyl group.
- Functional Impact : The thiazole ring introduces additional hydrogen-bonding sites, which may enhance interactions with biological targets like kinases or enzymes. However, the absence of methoxy groups could reduce solubility in polar environments .
Benzofuran-Oxadiazole Derivatives
- 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a): Structural Differences: Substitutes indole with benzofuran and uses a 3-chlorophenyl acetamide group. Functional Impact: Benzofuran’s oxygen atom may alter π-π stacking interactions compared to indole’s nitrogen.
Oxadiazole-Thiazolidinedione Hybrids
- 2-(2,4-Dioxothiazolidin-3-yl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-acetamide (2c): Structural Differences: Incorporates a thiazolidinedione ring instead of indole. Functional Impact: The thiazolidinedione moiety is associated with antidiabetic and anticancer activities.
Alkyl-Substituted Oxadiazole-Acetamides
- 2-(Diethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide: Structural Differences: Lacks the indole and dimethoxyphenyl groups, replacing them with a diethylamino substituent. Functional Impact: The diethylamino group increases basicity and solubility in acidic environments, which may improve bioavailability but reduce CNS penetration due to ionization .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3,4-dimethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide?
- Methodology :
- Step 1 : Synthesize the indole-oxadiazole core via cyclization of thiosemicarbazide intermediates under acidic conditions (e.g., H2SO4 or POCl3) .
- Step 2 : Functionalize the indole nitrogen with an acetamide group using a nucleophilic substitution reaction. For example, react 2-chloroacetamide derivatives with the indole-oxadiazole intermediate in the presence of a base (e.g., K2CO3) .
- Step 3 : Introduce the 3,4-dimethoxyphenyl group via amide coupling, employing carbodiimide reagents (e.g., EDC/HOBt) .
- Critical Parameters :
- Purity of intermediates (monitored via TLC/HPLC) .
- Reaction temperature (40–60°C for cyclization; room temperature for amidation) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical Techniques :
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include methoxy protons (δ 3.7–3.9 ppm), indole NH (δ ~10.2 ppm), and oxadiazole-linked protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) with <1 ppm error .
- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for the oxadiazole-indole junction .
- Purity Assessment :
- HPLC with UV detection (≥95% purity at 254 nm) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected <sup>1</sup>H NMR shifts) be resolved during characterization?
- Root Causes :
- Tautomerism : The oxadiazole-indole system may exhibit keto-enol tautomerism, altering proton environments .
- Solvent Effects : Polar solvents (e.g., DMSO-d6) can deshield aromatic protons, shifting signals by 0.1–0.3 ppm .
- Mitigation Strategies :
- Variable-temperature NMR to observe dynamic equilibria .
- Computational modeling (DFT) to predict shifts and compare with experimental data .
Q. What strategies optimize the yield of the indole-oxadiazole core synthesis?
- Experimental Design :
- Catalyst Screening : Compare POCl3, PPA, and ionic liquids for cyclization efficiency .
- Reaction Solvents : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates .
- Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| POCl3 | DMF | 60 | 72 |
| PPA | THF | 80 | 65 |
| [BMIM]BF4 | Neat | 100 | 81 |
Q. How does the 3,4-dimethoxyphenyl group influence biological activity compared to other substituents?
- Structure-Activity Relationship (SAR) :
- Lipophilicity : Methoxy groups enhance membrane permeability (logP ~3.5 vs. ~2.8 for non-substituted analogs) .
- Enzyme Binding : The dimethoxy motif may engage in π-π stacking with aromatic residues in lipoxygenase/COX-2 active sites .
- Comparative Data :
| Substituent | IC50 (LOX, μM) | IC50 (COX-2, μM) |
|---|---|---|
| 3,4-Dimethoxy | 1.2 ± 0.3 | 0.8 ± 0.2 |
| 4-Chloro | 2.5 ± 0.4 | 3.1 ± 0.5 |
| Unsubstituted | >10 | >10 |
Methodological Challenges
Q. What are the pitfalls in scaling up the synthesis from milligram to gram quantities?
- Key Issues :
- Exothermic Reactions : Cyclization steps may require controlled cooling to prevent decomposition .
- Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., MeOH/CH2Cl2) .
- Process Optimization :
- Use flow chemistry for continuous synthesis of intermediates .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Protocol :
- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24 hours; monitor degradation via LC-MS .
- Thermal Stability : DSC/TGA analysis to determine melting points and decomposition thresholds (>200°C typical for oxadiazoles) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
